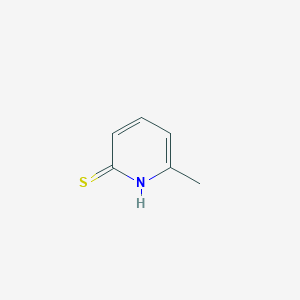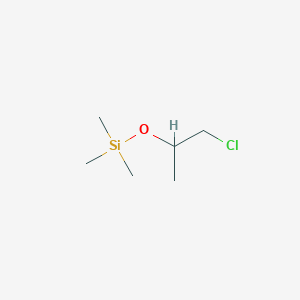![molecular formula C9H21S3Si B102112 Silane, tris[(1-methylethyl)thio]- CAS No. 17891-55-3](/img/structure/B102112.png)
Silane, tris[(1-methylethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, tris[(1-methylethyl)thio]-, also known as TMTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMTS is a colorless liquid that is soluble in organic solvents and has a pungent odor. This compound has been widely used in various industries, including the semiconductor industry, as a source of sulfur and as a reducing agent. In
Scientific Research Applications
Reducing and Hydrosilylating Agent : Tris(alkylthio)silanes like tris(methyltio)silane and tris(isopropylthio)silane are effective in reducing a variety of organic substrates through free radical mechanisms. They can also act as hydrosilylating agents for alkenes with electron-donating substituents (Chatgilialoglu et al., 1992).
Formation of Carbon-Centered Radicals : Tris(trimethylsilyl)silane (TTMSS) is efficient for the formation of carbon-centered radicals from various derivatives, such as oxathiolane and thiazolidine, by selectively cleaving the carbon-sulfur bond (Arya et al., 1991).
Corrosion Protection in Coatings : The addition of sulfur-containing silane to coating solutions significantly improves hydrophobicity and corrosion resistance properties, particularly on Al-2024 substrates (Bera et al., 2015).
Role in Radical-Based Synthetic Chemistry : Tris(trimethylsilyl)silane has seen extensive use in a wide range of chemical processes and synthetic strategies. Its applications span from functional group insertion and transformations to the preparation of complex molecules, natural products, polymers, surfaces, and new materials (Chatgilialoglu et al., 2018).
Applications in Polymer Chemistry : Tris(trimethylsilyl)silane plays a strategic role in polymerization, especially in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides (Chatgilialoglu & Lalevée, 2012).
Surface Functionalization in Dental Composites : A thiourethane-modified silane agent, combining with silanes and thiols, has been used for the surface functionalization of fillers in dental composites, resulting in improved mechanical properties (Faria-E-Silva et al., 2018).
Safety and Hazards
Properties
InChI |
InChI=1S/C9H21S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNFPRDBBIFLRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S[Si](SC(C)C)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21S3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17891-55-3 |
Source


|
| Record name | Tris(isopropylthio)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research paper discusses the reducing capabilities of tris(methylthio)silane and tris(isopropylthio)silane. Can we extrapolate these findings to predict the behavior of Silane, tris[(1-methylethyl)thio]-?
A1: Yes, we can draw parallels between the compounds. Silane, tris[(1-methylethyl)thio]-, also known as tris(isopropylthio)silane, is directly analyzed in the study []. The research highlights that this compound, alongside tris(methylthio)silane, exhibits efficacy in reducing various organic substrates through free radical mechanisms []. This suggests that the presence of alkylthio groups linked to silicon plays a crucial role in facilitating these reduction reactions.
Q2: The research mentions measuring the bond dissociation energy of Si-H bonds in these silanes. How does this information contribute to understanding the reactivity of Silane, tris[(1-methylethyl)thio]-?
A2: The bond dissociation energy provides valuable insights into a molecule's reactivity. In this study, the Si-H bond dissociation energy in Silane, tris[(1-methylethyl)thio]- was determined to be approximately 83 kcal/mol using photoacoustic calorimetry []. This value suggests that the Si-H bond in this molecule is relatively weak and can be readily cleaved, leading to the formation of reactive silyl radicals. This property explains the compound's effectiveness as a reducing agent and its ability to participate in hydrosilylation reactions with electron-rich alkenes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
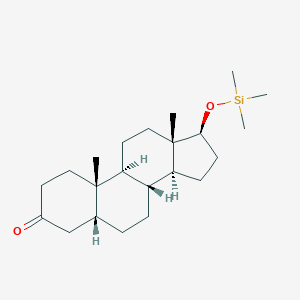
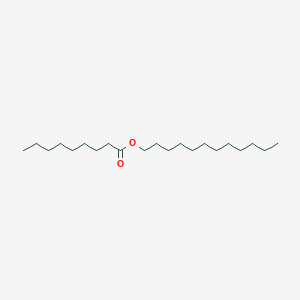
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
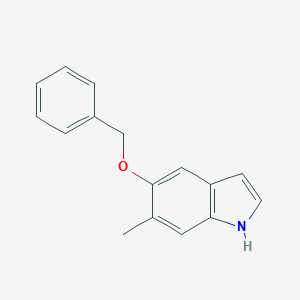
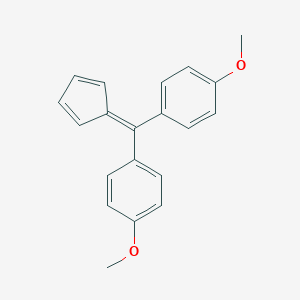

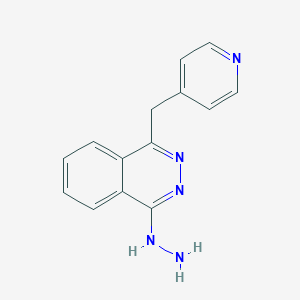
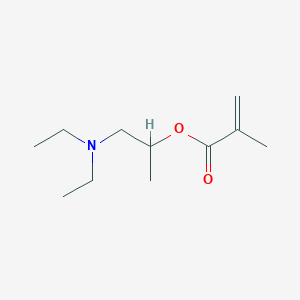

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
